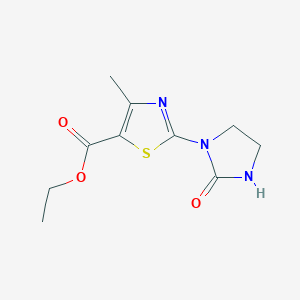
Ethyl 4-methyl-2-(2-oxoimidazolidin-1-yl)thiazole-5-carboxylate
Vue d'ensemble
Description
Synthesis Analysis
While I couldn’t find the specific synthesis process for “Ethyl 4-methyl-2-(2-oxoimidazolidin-1-yl)thiazole-5-carboxylate”, the synthesis of similar compounds often involves careful design, characterization by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis2.Molecular Structure Analysis
The molecular structure of a compound is typically determined using techniques such as X-Ray diffraction analysis2.
Chemical Reactions Analysis
The chemical reactions involving this compound could not be found in the available resources.Applications De Recherche Scientifique
Synthesis and Antimicrobial Applications
Ethyl 2-amino-4-methylthiazole-5-carboxylate, a derivative closely related to Ethyl 4-methyl-2-(2-oxoimidazolidin-1-yl)thiazole-5-carboxylate, has been modified and synthesized using readily available materials. The structures of the synthesized derivatives were confirmed through various spectroscopic techniques, and their antimicrobial activities were studied against strains of bacteria and fungi. The structure-activity relationship was analyzed using 3D-QSAR analysis, providing insights into the antimicrobial potential of these compounds (Desai, Bhatt, & Joshi, 2019).
Microwave-Assisted Synthesis
The reactions of 5-arylfuran-2-carboxaldehydes with compounds containing an active methylene group, including 2-thioxoimidazolidin-4-one, were studied under both classical heating and microwave-assisted conditions. Microwave irradiation showed a beneficial effect by shortening the reaction time and increasing yields, highlighting an efficient synthesis method for compounds related to Ethyl 4-methyl-2-(2-oxoimidazolidin-1-yl)thiazole-5-carboxylate (Rábarová et al., 2004).
Antitumor Applications
An alternative synthesis route for the antitumor drug temozolomide, which avoids the use of hazardous materials, starts from a compound structurally similar to Ethyl 4-methyl-2-(2-oxoimidazolidin-1-yl)thiazole-5-carboxylate. This synthesis pathway involves hydrolysis followed by a Barton radical decarboxylation, demonstrating the compound's potential as a precursor in antitumor drug synthesis (Wang, Stevens, & Thomson, 1994).
Green Chemistry Approaches
Diethyl 4-(6-Chloroimidazo[2,1-b]thiazol-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate and Ethyl 4-(6-Chloroimidazo[2,1-b]thiazol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate were synthesized using a green protocol. This approach not only reduces the environmental impact but also shortens the reaction time, offering a sustainable pathway for synthesizing compounds related to Ethyl 4-methyl-2-(2-oxoimidazolidin-1-yl)thiazole-5-carboxylate (Morigi et al., 2012).
Safety And Hazards
Orientations Futures
The future directions in the study of such compounds could involve further exploration of their potential neuroprotective and anti-neuroinflammatory properties2.
Please note that this is a general analysis based on the components of the compound you mentioned. For a comprehensive analysis of the specific compound, more detailed information or studies would be needed.
Propriétés
IUPAC Name |
ethyl 4-methyl-2-(2-oxoimidazolidin-1-yl)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3S/c1-3-16-8(14)7-6(2)12-10(17-7)13-5-4-11-9(13)15/h3-5H2,1-2H3,(H,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKAUQWJNSZRYMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2CCNC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-methyl-2-(2-oxoimidazolidin-1-yl)thiazole-5-carboxylate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

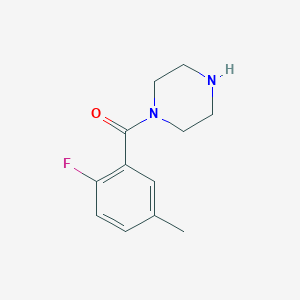
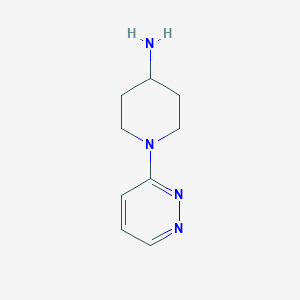
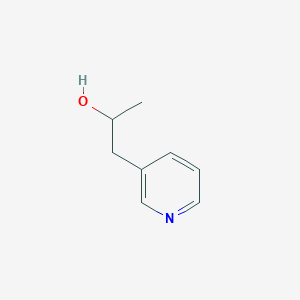
![3-(4-Fluorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1399693.png)
![5-Bromo-N-[2-(pyrrolidin-1-yl)ethyl]pyridin-2-amine](/img/structure/B1399694.png)
![3-[(3-Cyanopyrazin-2-yl)thio]propanoic acid](/img/structure/B1399697.png)
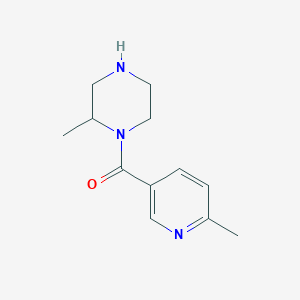
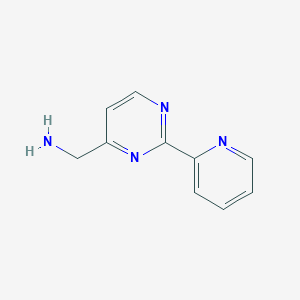
![Butyl[(pyrimidin-5-yl)methyl]amine](/img/structure/B1399700.png)
![N-[(pyrimidin-5-yl)methyl]cyclopropanamine](/img/structure/B1399701.png)
![3-Amino-1,1,1-trifluoro-2-[4-(trifluoromethyl)-phenyl]propan-2-ol](/img/structure/B1399704.png)
![2-Thia-8-azaspiro[4.5]decane 2,2-dioxide](/img/structure/B1399705.png)
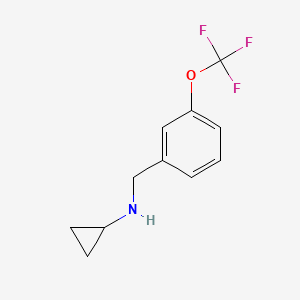
![2-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B1399707.png)